1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-4-carboxylate
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Overview
Description
1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4’-piperidine]-4-carboxylate is a complex organic compound with the molecular formula C19H25NO5. This compound is notable for its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4’-piperidine]-4-carboxylate typically involves the following steps:
Formation of the Spiro Compound: The spiro structure is formed through a cyclization reaction, often involving a nucleophilic substitution where a piperidine derivative reacts with a chromene derivative.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4’-piperidine]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4’-piperidine]-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor to active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4’-piperidine]-4-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The spiro structure provides unique steric and electronic properties, influencing its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- 1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylic acid
- 1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4’-piperidine]-7-carboxylic acid
Uniqueness
1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4’-piperidine]-4-carboxylate is unique due to its specific spiro structure and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C19H24NO5- |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-4-carboxylate |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)24-19/h4-7,14H,8-12H2,1-3H3,(H,21,22)/p-1 |
InChI Key |
KFYDPTLAMZWDGO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)C(=O)[O-] |
Origin of Product |
United States |
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